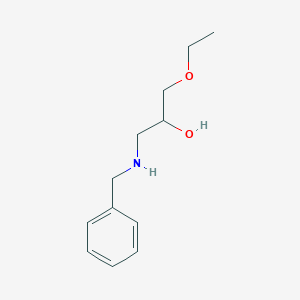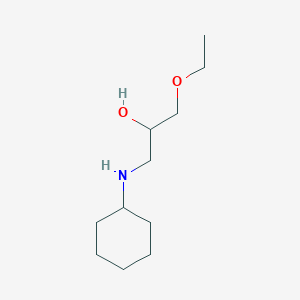
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is a chemical compound known for its unique structure and properties. It is also referred to as diethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a phosphate group, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various esters depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate: Similar in structure but contains a benzotriazine ring instead of a benzothiophene ring.
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate: Contains a benzothiazine ring and is used in similar applications.
Uniqueness
Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88690-91-9 |
|---|---|
Formule moléculaire |
C12H15O5PS |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
diethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate |
InChI |
InChI=1S/C12H15O5PS/c1-3-15-18(14,16-4-2)17-11-9-7-5-6-8-10(9)19-12(11)13/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
XNHPDYJIJZSWPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)






![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)


![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)


